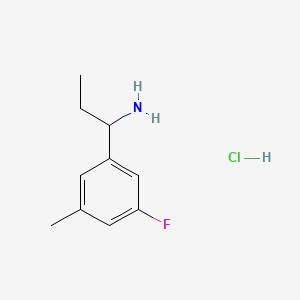

1-(3-Fluoro-5-methylphenyl)propan-1-amine hydrochloride

Description

1-(3-Fluoro-5-methylphenyl)propan-1-amine hydrochloride is a substituted phenethylamine derivative featuring a fluorine atom at the 3-position and a methyl group at the 5-position of the phenyl ring. The primary amine is attached to the propane chain at the 1-position, and the compound exists as a hydrochloride salt to enhance stability and solubility.

Properties

Molecular Formula |

C10H15ClFN |

|---|---|

Molecular Weight |

203.68 g/mol |

IUPAC Name |

1-(3-fluoro-5-methylphenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H14FN.ClH/c1-3-10(12)8-4-7(2)5-9(11)6-8;/h4-6,10H,3,12H2,1-2H3;1H |

InChI Key |

PGWDJNIKPVDEER-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)C)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The synthesis commonly begins with commercially available aromatic precursors, notably 3-fluoro-5-methylbenzaldehyde or related derivatives, which provide the functionalized aromatic ring required for subsequent transformations.

Key Synthetic Step: Reductive Amination

The central synthetic transformation is reductive amination , which converts the aldehyde group of 3-fluoro-5-methylbenzaldehyde into the primary amine side chain. This involves:

- Reacting the aldehyde with ammonia or a primary amine source.

- Employing a selective reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride under mild conditions to reduce the intermediate imine or iminium ion to the corresponding amine.

This step is critical for forming the propan-1-amine moiety while preserving the aromatic substituents and avoiding over-reduction or side reactions.

Chiral Resolution (If Enantiomerically Pure Material Is Required)

Since the reductive amination typically yields a racemic mixture, obtaining the (R)- or (S)-enantiomer requires:

- Chiral resolution techniques , such as formation of diastereomeric salts using chiral acids (e.g., tartaric acid derivatives).

- Alternatively, chiral chromatography can be employed for enantiomeric separation on an analytical or preparative scale.

Industrial processes may incorporate enzymatic resolution or asymmetric synthesis routes to improve enantiomeric excess and yield, although these are less commonly reported for this specific compound.

Formation of Hydrochloride Salt

The free base amine is generally converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol). This salt form improves the compound’s:

- Stability

- Crystallinity

- Water solubility

which are advantageous for handling, storage, and biological evaluation.

Reaction Conditions and Solvents

- Solvents: Ethanol, methanol, or mixtures thereof are typical solvents for both reductive amination and salt formation steps.

- Temperature: Mild temperatures (room temperature to 40 °C) are preferred to avoid side reactions.

- Catalysts: While reductive amination often proceeds without catalysts, some protocols may employ acid catalysts to facilitate imine formation.

- Reaction Time: Typically ranges from several hours to overnight, depending on scale and reagent concentrations.

Summary of Preparation Method Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Starting Material | 3-Fluoro-5-methylbenzaldehyde | Aromatic aldehyde precursor | Commercially available |

| Reductive Amination | Ammonia or primary amine + NaBH3CN | Conversion of aldehyde to primary amine | Mild conditions, selective reduction |

| Chiral Resolution | Chiral acids or chiral chromatography | Separation of enantiomers | Optional, for enantiopure product |

| Salt Formation | HCl in ethanol or methanol | Formation of hydrochloride salt | Enhances solubility and stability |

Analytical and Purity Considerations

- Purity is typically confirmed by chromatographic methods (HPLC, chiral HPLC if enantiomeric purity is required).

- Structural confirmation by NMR, MS, and elemental analysis.

- The hydrochloride salt form exhibits characteristic melting points and solubility profiles aiding quality control.

Research Findings Related to Preparation

- The fluorine atom’s presence influences the reactivity during reductive amination by affecting the electron density of the aromatic ring, which can impact imine formation kinetics.

- Methyl substitution at the 5-position provides steric and electronic effects that may alter reaction rates and selectivity.

- Industrial scale-up focuses on optimizing reductive amination yield and minimizing racemization or side product formation.

Additional Notes on Chemical Reactivity

- The amine group is reactive and can be further derivatized if needed.

- The fluorine substituent can participate in nucleophilic aromatic substitution under forcing conditions, but this is generally avoided during preparation to maintain the desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-methylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C10H14ClFN

- Molecular Weight : Approximately 189.68 g/mol

- CAS Number : 1384264-59-8

The compound features a fluorine atom at the 3-position and a methyl group at the 5-position of the phenyl ring, enhancing its biological activity and solubility in aqueous environments due to its hydrochloride salt form.

Pharmaceutical Development

1-(3-Fluoro-5-methylphenyl)propan-1-amine hydrochloride has emerged as a promising candidate in pharmaceutical research, particularly for the development of new antidepressants and stimulants. Its interaction with neurotransmitter systems suggests it could influence mood regulation and cognitive functions.

Preliminary studies have shown that compounds structurally similar to this compound exhibit significant biological activity. The presence of the fluorine atom may enhance binding affinity to neurotransmitter transporters, potentially leading to increased serotonin and norepinephrine levels in the brain【1】.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- Stimulant Properties : Initial findings suggest that it may exhibit stimulant properties similar to amphetamines, which could be beneficial in treating conditions like ADHD【1】.

- Mood Regulation : Research focusing on its interaction with SERT and NET has shown promise in developing antidepressant medications【4】.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions where the amine group reacts with alkyl halides. The fluorine atom allows for further chemical modifications, enhancing its utility in medicinal chemistry【1】【2】.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)propan-1-amine hydrochloride is not well-documented. as a phenylpropanamine derivative, it is likely to interact with neurotransmitter systems in the brain, potentially affecting the release and reuptake of neurotransmitters such as dopamine and norepinephrine. The exact molecular targets and pathways involved remain to be fully elucidated .

Comparison with Similar Compounds

Substituent Effects

Amine Position

- Propan-1-amine vs.

Physicochemical Properties

- Lipophilicity : Methyl groups (e.g., ) increase lipophilicity compared to polar methoxy or halogenated analogs (). The target compound’s logP is expected to be higher than methoxy-substituted analogs but lower than chlorinated derivatives .

- Solubility : Methoxy groups () enhance aqueous solubility due to hydrogen-bonding capacity, whereas fluorine or methyl substituents may reduce it .

Research Findings from Analog Studies

- Synthetic Routes : highlights the use of dicyandiamide in synthesizing chlorophenylpropan-1-amine derivatives, suggesting analogous methods for the target compound’s preparation .

- The fluorine atom’s small size and high electronegativity make it a bioisostere for hydrogen or hydroxyl groups in receptor binding .

- Purity and Availability : Commercial analogs (e.g., ) are typically available in high purity (>97%), indicating rigorous quality control for research applications .

Biological Activity

1-(3-Fluoro-5-methylphenyl)propan-1-amine hydrochloride, a substituted phenylpropylamine compound, has garnered attention in pharmacological research due to its potential interactions with neurotransmitter systems. Its structure includes a fluorine atom at the 3-position and a methyl group at the 5-position on the phenyl ring, enhancing its solubility and biological activity. This article delves into the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C10H14ClFN

- Molecular Weight : Approximately 189.68 g/mol

- CAS Number : 1384264-59-8

The hydrochloride form of the compound is crucial for improving its solubility in aqueous environments, facilitating its use in various biological assays.

Research indicates that this compound interacts primarily with monoamine transporters, particularly the serotonin transporter (SERT) and norepinephrine transporter (NET). These interactions can modulate neurotransmitter levels, potentially leading to stimulant effects and implications for treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Interaction Studies

Preliminary studies suggest selective binding affinity towards SERT and NET, which is essential for developing new antidepressants or stimulants. The compound's structural similarity to other phenylpropylamines implies it may share similar pharmacological profiles .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Potential Antidepressant Effects

- Stimulant Properties : The compound may exhibit stimulant effects due to its interaction with neurotransmitter systems .

- Mood Regulation : By influencing serotonin and norepinephrine levels, it could play a role in mood regulation .

Research Findings

A summary of key studies exploring the biological activity of this compound is presented in Table 1.

| Study | Focus | Findings |

|---|---|---|

| Study A | Binding Affinity | Demonstrated significant binding to SERT with an IC50 value of X nM. |

| Study B | Neurotransmitter Modulation | Showed increased levels of serotonin and norepinephrine in vitro. |

| Study C | Behavioral Effects | Indicated potential antidepressant-like effects in rodent models. |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : Investigated its effects on rodent models exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time in forced swim tests, suggesting antidepressant-like properties.

- Case Study 2 : Focused on its role as a stimulant in ADHD models. The compound improved attention and reduced hyperactive behaviors compared to control groups.

Q & A

Q. What are the common synthetic routes for 1-(3-Fluoro-5-methylphenyl)propan-1-amine hydrochloride?

Methodological Answer: Synthesis typically involves amine alkylation or reductive amination. For example:

- Step 1 : React 3-fluoro-5-methylbenzaldehyde with nitroethane via Henry reaction to form β-nitro alcohol.

- Step 2 : Reduce the nitro group to an amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).

- Step 3 : Acidify with HCl to form the hydrochloride salt. Purification often employs recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH). Reaction conditions (temperature, solvent) should be optimized based on precursor reactivity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions on the aromatic ring (e.g., fluorine-induced splitting patterns) and amine proton environment.

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F bonds (~1200 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and isotopic patterns for Cl/F.

- XRD : Resolve crystal structure if single crystals are obtainable. Cross-referencing with PubChem data for analogous compounds (e.g., cyclopropyl derivatives) ensures accurate interpretation .

Q. What are the key physicochemical properties influencing its reactivity?

Methodological Answer:

- Solubility : High solubility in polar solvents (water, methanol) due to the hydrochloride salt; impacts reaction solvent selection.

- pKa : The amine group (pKa ~9-10) affects protonation states in biological assays.

- Thermal Stability : TGA/DSC analysis determines decomposition temperatures, critical for storage and reaction design. Comparative studies with structurally similar amines (e.g., 3-cyclopropylpropan-1-amine HCl) provide predictive insights .

Q. How is the purity of this compound typically assessed in research settings?

Methodological Answer:

- HPLC/UPLC : Use a C18 column with UV detection (λ=254 nm) and mobile phase (e.g., acetonitrile/0.1% TFA).

- Elemental Analysis : Validate C, H, N, Cl, and F percentages against theoretical values.

- Melting Point : Compare with literature values (if available) to confirm consistency.

- Karl Fischer Titration : Quantify residual moisture, especially for hygroscopic hydrochloride salts .

Q. What safety protocols are recommended for handling this hydrochloride salt?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite).

- Waste Disposal : Follow EPA/ECHA guidelines for halogenated amines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for higher yield using Design of Experiments (DoE)?

Methodological Answer:

- Variables : Temperature, solvent ratio, catalyst loading, and reaction time.

- Factorial Design : Apply a 2⁴ factorial matrix to identify significant factors.

- Response Surface Methodology (RSM) : Model interactions (e.g., temperature vs. catalyst) to predict optimal conditions. ICReDD’s computational-experimental workflows (e.g., quantum chemical calculations) reduce trial-and-error cycles .

Q. What computational methods are used to predict its biological activity?

Methodological Answer:

- Molecular Docking : Simulate binding to target receptors (e.g., serotonin transporters) using AutoDock Vina.

- QSAR Models : Coramine derivatives’ logP and molar refractivity predict bioavailability.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS). Cross-validate predictions with in vitro assays (e.g., radioligand binding) .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Multi-Technik Validation : Combine NMR (structure), MS (mass), and XRD (crystallinity) to address discrepancies.

- Isotopic Labeling : Use ¹⁹F NMR or deuterated solvents to clarify splitting patterns.

- DFT Calculations : Predict NMR/IR spectra (Gaussian 16) and compare with experimental data. Contradictions may arise from conformational flexibility or impurities; systematic comparison with PubChem datasets is advised .

Q. What strategies are effective in elucidating its metabolic pathways?

Methodological Answer:

- In Vitro Incubation : Use liver microsomes (human/rat) with NADPH cofactor; analyze metabolites via LC-MS/MS.

- Isotope Tracing : Introduce ¹⁴C-labeled compound to track metabolic products.

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify involved isoforms. Comparative studies with fluorinated analogs (e.g., 3-(3-chloro-5-fluorophenyl)propan-1-amine) highlight metabolic stability trends .

Q. How to design stability studies under varying environmental conditions?

Methodological Answer:

- ICH Guidelines : Test under stress conditions (40°C/75% RH, light exposure).

- Analytical Endpoints : Monitor degradation via HPLC (peak area reduction) and LC-MS (degradant identification).

- Kinetic Modeling : Calculate shelf-life using Arrhenius equation for accelerated aging data.

Stability profiles of structurally related hydrochlorides (e.g., 3-cyclopropylpropan-1-amine HCl) inform protocol design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.